molecular formula C18H30O4 B14374331 6-Oxo-2-propyl-3,6-dihydro-2H-pyran-4-yl decanoate CAS No. 89707-09-5

6-Oxo-2-propyl-3,6-dihydro-2H-pyran-4-yl decanoate

Katalognummer: B14374331
CAS-Nummer: 89707-09-5
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: RGOCNZATTAKIBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxo-2-propyl-3,6-dihydro-2H-pyran-4-yl decanoate is an organic compound belonging to the class of dihydropyrans Dihydropyrans are heterocyclic compounds characterized by a six-membered ring containing one oxygen atom and five carbon atoms

Eigenschaften

CAS-Nummer

89707-09-5

Molekularformel

C18H30O4

Molekulargewicht

310.4 g/mol

IUPAC-Name

(6-oxo-2-propyl-2,3-dihydropyran-4-yl) decanoate

InChI

InChI=1S/C18H30O4/c1-3-5-6-7-8-9-10-12-17(19)22-16-13-15(11-4-2)21-18(20)14-16/h14-15H,3-13H2,1-2H3

InChI-Schlüssel

RGOCNZATTAKIBY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(=O)OC1=CC(=O)OC(C1)CCC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-propyl-3,6-dihydro-2H-pyran-4-yl decanoate typically involves the reaction of 3,6-dihydro-2H-pyran with a decanoic acid derivative under acidic conditions. The reaction proceeds through an esterification process, where the hydroxyl group of the decanoic acid reacts with the hydroxyl group of the dihydropyran to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxo-2-propyl-3,6-dihydro-2H-pyran-4-yl decanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyran ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyran derivatives.

Wissenschaftliche Forschungsanwendungen

6-Oxo-2-propyl-3,6-dihydro-2H-pyran-4-yl decanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Oxo-2-propyl-3,6-dihydro-2H-pyran-4-yl decanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dihydro-2H-pyran: A related compound with similar structural features but lacking the decanoate ester group.

    2,3-Dihydro-4H-pyran: Another dihydropyran derivative with different substitution patterns.

Uniqueness

6-Oxo-2-propyl-3,6-dihydro-2H-pyran-4-yl decanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and potential applications. The presence of the decanoate ester group enhances its solubility and reactivity, making it valuable for various research and industrial purposes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.